molecular formula C17H24ClFN2O2 B2532810 tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate CAS No. 1349717-69-6

tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate

Cat. No.: B2532810
CAS No.: 1349717-69-6
M. Wt: 342.84
InChI Key: WHSCFOKAOMTFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-chloro-4-fluorobenzylamino substituent at the 4-position of the piperidine ring. This structure combines steric bulk (from the tert-butyl group) with halogenated aromatic moieties, which are common in medicinal chemistry for modulating electronic properties, lipophilicity, and target interactions.

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-8-6-14(7-9-21)20-11-12-4-5-13(19)10-15(12)18/h4-5,10,14,20H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCFOKAOMTFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 4-(2-chloro-4-fluorobenzylamino)piperidine-1-carboxylate, with the molecular formula C17H24ClFN2O2C_{17}H_{24}ClFN_2O_2 and a molecular weight of 342.84 g/mol, is a compound of significant interest in medicinal chemistry. This compound is known for its potential biological activities, particularly in the field of pharmacology and drug development.

  • Molecular Weight : 342.84 g/mol
  • CAS Number : 1349717-69-6
  • IUPAC Name : tert-butyl 4-[(2-chloro-4-fluorophenyl)methylamino]piperidine-1-carboxylate
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing pathways involved in neurotransmission and cellular signaling.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes that play crucial roles in metabolic pathways, potentially affecting cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives can have neuroprotective properties. These effects may be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of piperidine-based compounds on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The study concluded that these compounds could serve as a basis for developing new anticancer therapies.
  • Neuroprotection :
    • Another investigation focused on the neuroprotective properties of similar piperidine derivatives. Results indicated a reduction in neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

PropertyValue
Molecular FormulaC17H24ClFN2O2
Molecular Weight342.84 g/mol
CAS Number1349717-69-6
Purity≥95%
Biological ActivityObservations
Antitumor ActivitySignificant inhibition in cancer cell lines
Neuroprotective EffectsReduction in neuronal apoptosis under oxidative stress

Scientific Research Applications

Drug Development

The compound has shown potential as a lead candidate in the development of new therapeutic agents. Its structural characteristics suggest interactions with various biological targets, particularly neurotransmitter receptors. This makes it relevant in the design of drugs aimed at treating mood disorders, anxiety, and other neurological conditions.

Key Findings :

  • Initial studies indicate that this compound may influence neurotransmitter pathways, potentially enhancing mood regulation and pain perception.
  • Molecular docking studies are being conducted to explore its binding affinity with specific receptors.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds can exhibit significant anticancer properties. Studies focusing on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (Triple-Negative Breast Cancer)0.126Strong inhibitory effect
Example BMCF10A (Non-cancer)>2.0Minimal effect

Case Study :
A study evaluating related piperidine derivatives revealed a notable reduction in tumor size in mouse models treated with these compounds, suggesting their effectiveness against triple-negative breast cancer while maintaining a safety margin for normal cells.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a potential candidate for developing new antidepressants or anxiolytics. Investigations into its neuropharmacological effects have highlighted its potential role in modulating mood disorders.

Research Insights:

  • Compounds with similar structures have been shown to exhibit significant effects on mood regulation.
  • Further studies are necessary to establish its efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (CAS 732275-92-2)
  • Structure: Contains a 4-methylphenyl group instead of 2-chloro-4-fluorobenzylamino.
  • Key Differences :
    • The methyl group is electron-donating, increasing electron density on the aromatic ring, which may reduce electrophilic reactivity compared to the chloro-fluoro-substituted target compound.
    • Lower molecular weight (275.39 g/mol vs. ~326 g/mol for the target compound) due to the absence of halogens .
tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP 30371N/A)
  • Structure : Features a nitro group (strong electron-withdrawing) and methyl/fluoro substituents.
  • This contrasts with the chloro-fluoro group, which balances moderate electron withdrawal with steric effects. Nitro-containing compounds often exhibit higher toxicity and metabolic instability, limiting their therapeutic utility compared to halogenated analogs .
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)
  • Structure : Differs in the substitution pattern (3,4-difluoro vs. 2-chloro-4-fluoro).
  • Key Differences: The difluoro substitution may enhance lipophilicity (higher logP) compared to the chloro-fluoro analog, influencing membrane permeability.
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (CAS 913634-49-8)
  • Structure: Incorporates a sulfonamido linker instead of benzylamino.
  • Key Differences: The sulfonamido group is a strong hydrogen-bond acceptor, enhancing interactions with polar residues in biological targets. Increased acidity of the sulfonamide N-H (pKa ~10–12) compared to the benzylamino group (pKa ~8–10) could alter pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.